2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Vue d'ensemble

Description

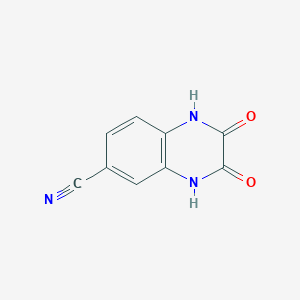

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core with two keto groups at positions 2 and 3, and a nitrile group at position 6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with a suitable nitrile source, such as potassium cyanide, to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxyquinoxaline derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of substituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction: Dihydroxyquinoxaline derivatives.

Substitution: Substituted quinoxalines with various functional groups replacing the nitrile group.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the quinoxaline core can enhance antibacterial activity against a range of pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

There is emerging evidence that compounds related to 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile demonstrate anticancer activity. In vitro studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Analytical Chemistry

Chromatographic Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its properties allow for effective purification and identification of related compounds in pharmaceutical formulations. For example, reverse-phase HPLC methods have been developed using acetonitrile and water as mobile phases for the efficient separation of quinoxaline derivatives .

Mass Spectrometry Compatibility

Due to its suitable chemical structure, this compound can be analyzed using mass spectrometry (MS). The compound's stability under ionization conditions makes it valuable for pharmacokinetic studies where precise quantification is necessary .

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The incorporation of quinoxaline moieties into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties. Research is ongoing to evaluate how these materials perform in various applications such as coatings and composites .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage, ultimately causing cell death through apoptosis . The compound also affects cell cycle regulation and autophagy pathways, contributing to its antiproliferative effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Contains sulfonamide group, used as DPP-4 inhibitors.

Uniqueness

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Activité Biologique

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The data presented includes synthesis methods, biological evaluation results, and case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of o-phenylenediamine with suitable carbonyl compounds. A notable method includes the use of oxalic acid to obtain quinoxaline-2,3-dione, which can be further modified through chlorosulfonation and hydrazine reactions to yield various derivatives .

Synthetic Pathway Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | o-Phenylenediamine + Oxalic Acid | Room Temperature | Quinoxaline-2,3-dione |

| 2 | Quinoxaline-2,3-dione + Chlorosulfonic Acid | Reflux | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |

| 3 | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride + Hydrazine | Reflux | 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide |

Pharmacological Effects

Research indicates that 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives exhibit a range of pharmacological activities:

- Anticonvulsant Activity : Certain derivatives have shown significant anticonvulsant effects in animal models. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated superior anticonvulsant activity compared to standard drugs like phenobarbitone .

- Anxiolytic Effects : In behavioral studies on mice, some compounds exhibited anxiolytic properties by reducing anxiety-like behaviors in open field tests. The most active compound in this regard was shown to be effective at a dose of 2.5 mg/kg .

The mechanisms underlying these pharmacological effects are thought to involve modulation of neurotransmitter systems and potential interactions with ion channels. For instance:

- GABAergic System : Some studies suggest that these compounds may enhance GABAergic transmission or mimic the effects of benzodiazepines .

- Oxidative Stress : Compounds have also been implicated in inducing oxidative stress in microbial cells, contributing to their antimicrobial properties .

Case Studies

- Anticonvulsant Efficacy : A study evaluated several quinoxaline derivatives against convulsion models induced by pentylenetetrazol and strychnine. The results indicated that certain derivatives provided substantial protection against seizures compared to control groups .

- Anxiolytic Testing : Behavioral assays assessed the anxiolytic potential of various compounds derived from 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. The findings revealed significant reductions in anxiety-like behavior at specific dosages .

Propriétés

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOKWKXETLTPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408316 | |

| Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61875-40-9 | |

| Record name | 2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.